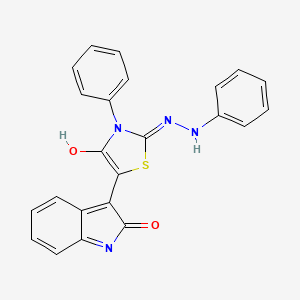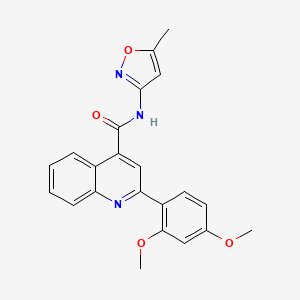![molecular formula C19H26N2O4 B5971663 [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B5971663.png)
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, also known as TMQM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TMQM belongs to the class of quinoline derivatives and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is not fully understood. However, it has been proposed that [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol acts by modulating the activity of various neurotransmitters and receptors in the brain. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to reduce oxidative stress and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize, and the purity of the final product can be improved by recrystallization. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol. One area of research is the potential use of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new derivatives of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol with improved pharmacological properties. Additionally, the mechanism of action of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water may limit its use in certain experiments. There are several future directions for the study of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, including its potential use in the treatment of neurodegenerative disorders and the development of new derivatives with improved pharmacological properties.
Métodos De Síntesis
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol can be synthesized by reacting 5,6,7-trimethoxy-4-methyl-2-quinolinecarboxylic acid with piperidine and formaldehyde. The reaction is carried out under basic conditions, and the product is obtained in good yield. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12-8-16(21-7-5-6-13(10-21)11-22)20-14-9-15(23-2)18(24-3)19(25-4)17(12)14/h8-9,13,22H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRKZRYVGMUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![2-[4-(2,2-dimethylpropyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5971595.png)
![N,N-diethyl-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinamine](/img/structure/B5971596.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)

![N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B5971614.png)
![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5971621.png)
![3-[4-(4-hydroxy-3-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5971635.png)

![1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5971644.png)
![1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5971654.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5971656.png)